molecular formula C14H26O B3051475 Tetradec-13-EN-2-one CAS No. 33965-97-8

Tetradec-13-EN-2-one

Cat. No.: B3051475
CAS No.: 33965-97-8
M. Wt: 210.36 g/mol
InChI Key: JVMKBOUWFQEDMF-UHFFFAOYSA-N
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Description

Tetradec-13-en-2-one is an organic compound with the molecular formula C14H26O and a molecular weight of 210.36 g/mol . Its structure features a long aliphatic chain terminating in a ketone group at the 2-position and a double bond at the 13-position . The compound is identified by the CAS Registry Number 33965-97-8 . As a supplier, we provide this chemical in high purity to ensure consistent performance in your research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please note that detailed information on the specific research applications, biological activity, and mechanism of action for this compound is not widely characterized in the publicly available scientific literature. Researchers are advised to consult specialized chemical and pharmacological databases for further investigation.

Properties

IUPAC Name

tetradec-13-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h3H,1,4-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMKBOUWFQEDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565475
Record name Tetradec-13-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33965-97-8
Record name Tetradec-13-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Tetradec-13-ene: One common method to synthesize Tetradec-13-EN-2-one is through the oxidation of Tetradec-13-ene using oxidizing agents such as or . The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the ketone group.

    Hydroformylation and Subsequent Oxidation: Another method involves the hydroformylation of Tetradec-12-ene to form an aldehyde intermediate, which is then oxidized to the corresponding ketone using oxidizing agents like and .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tetradec-13-EN-2-one can undergo further oxidation to form carboxylic acids using strong oxidizing agents such as .

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like or .

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation, where halogens like or add across the double bond.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, palladium chloride.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenation Reagents: Bromine, chlorine.

Major Products Formed:

    Carboxylic Acids: Formed through oxidation.

    Alcohols: Formed through reduction.

    Halogenated Compounds: Formed through electrophilic addition reactions.

Scientific Research Applications

Chemical Synthesis

Tetradec-13-EN-2-one serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the development of new chemical reactions and catalysts. Common reactions include:

  • Oxidation: Can be oxidized to form carboxylic acids.
  • Reduction: Can be reduced to yield corresponding alcohols.
  • Electrophilic Addition: The double bond can participate in reactions such as halogenation.

Biological Research

In biological contexts, this compound is studied for its potential antimicrobial and antifungal properties. It has been explored for its role in synthesizing bioactive molecules that may be used in pharmaceuticals. The compound's mechanism of action involves disrupting microbial cell membranes, leading to cell lysis, which underpins its antimicrobial activity.

Industrial Applications

This compound is utilized in the production of fragrances and flavors due to its unique odor profile. Additionally, it is employed in manufacturing polymers and resins, contributing to the formulation of various consumer products.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as a natural preservative or therapeutic agent.

Case Study 2: Synthesis of Bioactive Molecules

Research focusing on the synthesis of bioactive molecules using this compound highlighted its versatility in creating compounds with potential pharmaceutical applications. Various synthetic pathways were explored, demonstrating its utility as a building block in drug development .

Mechanism of Action

Molecular Targets and Pathways: Tetradec-13-EN-2-one exerts its effects through interactions with various enzymes and receptors in biological systems. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Tetradec-13-en-2-one with structurally or functionally related compounds:

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₄H₂₆O Ketone, alkene ~210.36* High polarity; potential use in organic synthesis
1-Tetradecene (C₁₄H₂₈) C₁₄H₂₈ Alkene 196.37 Industrial lubricant, plasticizer; low polarity
Z-7-Tetradecenal C₁₄H₂₆O Aldehyde, alkene 210.36 Fragrance component; higher volatility due to aldehyde group
13-Hexyloxacyclotridec-10-en-2-one C₁₈H₃₂O₂ Cyclic ketone, alkene 280.45 Cyclic structure enhances thermal stability; used in specialty polymers

*Estimated based on analogs.

Physical and Chemical Properties

  • Boiling Point : this compound likely has a higher boiling point than 1-Tetradecene (C₁₄H₂₈, ~250–270°C) due to polar ketone interactions .
  • Solubility: Expected to be sparingly soluble in water but miscible in organic solvents (e.g., dichloromethane, ethanol), similar to Z-7-Tetradecenal .
  • Reactivity :
    • The ketone group enables reactions like Grignard additions, unlike 1-Tetradecene.
    • The α,β-unsaturated system allows Michael additions, contrasting with saturated alkenes .

Environmental and Toxicological Data

  • Aldehydes/Ketones : Generally exhibit higher ecotoxicity than alkenes. For example, Z-7-Tetradecenal requires stringent disposal protocols to prevent aquatic toxicity .

Biological Activity

Tetradec-13-EN-2-one, a long-chain unsaturated ketone, has garnered attention in biological research due to its potential antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with a double bond and a ketone functional group. Its molecular structure contributes to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic applications.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes, leading to cell lysis. This mechanism is crucial for its effectiveness against various pathogens, including bacteria and fungi. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal strains.

2. Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against cancer cell lines. The compound's structure allows it to interact with cellular targets, potentially inducing apoptosis in malignant cells. For instance, analogues of this compound have been reported to exhibit comparable cytotoxicity to other known anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption: The compound interacts with lipid membranes, leading to increased permeability and eventual cell death.
  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
Tetradec-13-enolContains a hydroxyl groupLess potent antimicrobial activity
Tetradec-13-yneContains a triple bondDifferent reactivity profile
Tetradec-12-en-2-oneSimilar structure but different double bond positionVaries in biological efficacy

This compound's combination of a long carbon chain, double bond, and ketone group imparts distinct properties that enhance its biological activity compared to these analogues .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antifungal Activity Study : A study demonstrated that this compound effectively inhibited the growth of Candida species, suggesting its potential use as an antifungal agent in medical applications.
  • Cytotoxicity Evaluation : Another study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing promising results that warrant further investigation into its therapeutic potential .
  • Synthesis and Application : Research focused on synthesizing derivatives of this compound for enhanced biological activity has shown that modifications can lead to increased efficacy against specific pathogens .

Q & A

Q. Table 1. Key Analytical Parameters for this compound

TechniqueCritical ParametersReference Standard
1H^1H-NMRSolvent (CDCl3_3), δ 5.3–5.5 (alkene)Tetramethylsilane (TMS)
HPLCColumn: C18, 250 × 4.6 mm; Flow: 1 mL/minUSP-grade reference samples

Q. Table 2. Common Pitfalls in Synthesis and Mitigation Strategies

PitfallMitigation Strategy
Isomerization during synthesisUse inert atmosphere (N2_2), low temperature
Low yield in ketone formationOptimize catalyst loading (e.g., Pd(OAc)2_2)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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